

## Statistical analysis of Imagabalin efficacy data from multiple studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Imagabalin |           |
| Cat. No.:            | B1671733   | Get Quote |

# Statistical Analysis of Imagabalin Efficacy: A Comparative Guide

Researchers, scientists, and drug development professionals seeking comprehensive efficacy data on **Imagabalin** will find that its clinical development was discontinued at Phase 3. In 2009, Pfizer terminated the program for **Imagabalin** (also known as PD 332,334) for Generalized Anxiety Disorder (GAD). The decision was based on findings that the compound was unlikely to offer a significant benefit over existing standard treatments.[1] The termination was not due to safety concerns.[1]

Given the discontinuation of its development, a robust statistical analysis of **Imagabalin**'s efficacy from a wide range of late-stage clinical trials is not possible. However, to provide a valuable resource for researchers interested in this therapeutic area, this guide will focus on a closely related and widely studied compound, Pregabalin. Pregabalin shares a similar mechanism of action with **Imagabalin** and is a current standard of care for several conditions that **Imagabalin** was intended to treat, including anxiety disorders and neuropathic pain.

This guide will provide a comparative analysis of Pregabalin's efficacy data from multiple studies, detail experimental protocols, and present relevant signaling pathways and workflows as originally requested.



### Comparative Efficacy of Pregabalin in Neuropathic Pain

Pregabalin has been extensively studied for its efficacy in treating various types of neuropathic pain. The following tables summarize quantitative data from key clinical trials, comparing Pregabalin to placebo and other active treatments.

Table 1: Efficacy of Pregabalin in Diabetic Peripheral Neuropathy (DPN) and Postherpetic Neuralgia (PHN)

| Treatme<br>nt<br>Group                | N<br>(Pregab<br>alin) | N<br>(Placeb<br>o) | Baselin<br>e Mean<br>Pain<br>Score<br>(NRS) | Endpoin<br>t Mean<br>Pain<br>Score<br>(NRS)                                                        | Mean<br>Change<br>from<br>Baselin<br>e | p-value<br>vs.<br>Placebo                                     | Study<br>Referen<br>ce |
|---------------------------------------|-----------------------|--------------------|---------------------------------------------|----------------------------------------------------------------------------------------------------|----------------------------------------|---------------------------------------------------------------|------------------------|
| Pregabali<br>n<br>(flexible-<br>dose) | 2,867                 | 1,532              | ≥4                                          | Severe to Mild: 36.0% vs 16.6% Severe to Moderate: 32.5% vs 28.2% Moderate to Mild: 59.5% vs 41.4% | Not<br>Reported                        | <0.05<br>(for shift<br>to less<br>severe<br>pain<br>category) | [2]                    |
| Pregabali<br>n<br>150mg/d<br>ay       | 205<br>(total)        | -                  | Not<br>Reported                             | Not<br>Reported                                                                                    | Not<br>Reported                        | Not Met                                                       | [3]                    |
| Pregabali<br>n<br>300mg/d<br>ay       | 205<br>(total)        | -                  | Not<br>Reported                             | Not<br>Reported                                                                                    | Not<br>Reported                        | Not Met                                                       | [3]                    |



Table 2: Efficacy of Pregabalin in Fibromyalgia

| Treatmen<br>t Group                                             | N<br>(Pregabal<br>in) | N<br>(Placebo) | Baseline<br>Mean<br>Pain<br>Score                | Endpoint<br>Outcome                                                                                | p-value<br>vs.<br>Placebo                                  | Study<br>Referenc<br>e |
|-----------------------------------------------------------------|-----------------------|----------------|--------------------------------------------------|----------------------------------------------------------------------------------------------------|------------------------------------------------------------|------------------------|
| Pregabalin<br>CR (300-<br>495<br>mg/day)                        | 121                   | -              | ≥50% pain<br>response<br>to be<br>randomize<br>d | Statistically significant positive effect in time to loss of therapeutic response                  | <0.05                                                      |                        |
| Pregabalin<br>(300/450<br>mg/day)<br>with<br>antidepres<br>sant | 197 (total)           | -              | Not<br>Reported                                  | Reduction<br>in<br>fibromyalgi<br>a pain                                                           | Met<br>Primary<br>Endpoint                                 |                        |
| Pregabalin<br>(300mg,<br>450mg,<br>600mg)                       | 1,623                 | 937            | ≥4 (NRS)                                         | Severe to Mild: 15.8% vs 13.4% Severe to Moderate: 28.7% vs 28.2% Moderate to Mild: 38.3% vs 26.4% | <0.05 (for<br>shift to less<br>severe<br>pain<br>category) |                        |





## Comparative Efficacy of Pregabalin in Generalized Anxiety Disorder (GAD)

Pregabalin has also demonstrated efficacy in the treatment of Generalized Anxiety Disorder.

Table 3: Efficacy of Pregabalin in Generalized Anxiety Disorder (GAD)

| Treatmen<br>t Group                  | N<br>(Pregabal<br>in) | N<br>(Placebo) | Baseline<br>Assessm<br>ent | Endpoint<br>Outcome                                         | p-value<br>vs.<br>Placebo | Study<br>Referenc<br>e |
|--------------------------------------|-----------------------|----------------|----------------------------|-------------------------------------------------------------|---------------------------|------------------------|
| Pregabalin<br>200<br>mg/day<br>(BID) | 379 (total)           | -              | НАМ-А                      | Significantl<br>y greater<br>improveme<br>nt vs.<br>placebo | P = 0.006                 |                        |
| Pregabalin<br>400<br>mg/day<br>(BID) | 379 (total)           | -              | HAM-A                      | Significantl<br>y greater<br>improveme<br>nt vs.<br>placebo | P = 0.001                 | _                      |
| Pregabalin<br>450<br>mg/day<br>(TID) | 379 (total)           | -              | HAM-A                      | Significantl<br>y greater<br>improveme<br>nt vs.<br>placebo | P = 0.005                 |                        |
| Pregabalin<br>75 mg/day              | -                     | -              | HAMA,<br>VAS               | As<br>effective as<br>SSRIs                                 | -                         | -                      |

### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation of efficacy data. Below are summaries of the experimental protocols for some of the cited studies.



Protocol Summary: Pregabalin in Fibromyalgia (NCT00645398)

- Study Design: A 13-week, randomized, double-blind, placebo-controlled, monotherapy trial.
- Inclusion Criteria: Patients meeting the American College of Rheumatology (ACR) criteria for fibromyalgia, with widespread pain for at least 3 months and pain in at least 11 of 18 tender point sites. Patients were required to have an average pain score of ≥4 on a numeric rating scale (NRS) and a score of ≥40 mm on the Visual Analogue Scale (VAS) of the Short-Form McGill Pain Questionnaire (SF-MPQ) at screening and randomization.
- Exclusion Criteria: Patients with other severe pain that could confound the assessment, inflammatory muscle or rheumatologic diseases other than fibromyalgia, active infections, untreated endocrine disorders, or severe depression.
- Intervention: Patients were randomized to receive Pregabalin (at varying doses) or placebo.
- Primary Outcome Measures: Evaluation of the efficacy and safety of Pregabalin versus placebo for the symptomatic relief of pain associated with fibromyalgia.

Protocol Summary: Pregabalin in Post-traumatic Peripheral Neuropathic Pain (NCT01701362)

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
- Objective: To investigate the efficacy and safety of Pregabalin (BID) in subjects with post-traumatic peripheral neuropathic pain.
- Inclusion Criteria: Subjects with neuropathic pain resulting from peripheral nerve trauma due to a traumatic or surgical event.
- Exclusion Criteria: Subjects with other pain that might confound the assessment, those who had previously failed Pregabalin treatment due to lack of efficacy at doses ≥150 mg/day, or those who had been treated with Pregabalin within 6 months prior to screening.
- Intervention: Pregabalin or placebo.
- Study Duration: The study started in October 2012 and was completed in August 2015.



### **Signaling Pathways and Experimental Workflows**

Mechanism of Action of Pregabalin

Pregabalin exerts its effects by binding to the alpha-2-delta ( $\alpha 2\delta$ ) subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. This modulation of neurotransmitter release is believed to be the basis for its analgesic, anxiolytic, and anticonvulsant properties.



Click to download full resolution via product page

Caption: Mechanism of action of Pregabalin.

Typical Clinical Trial Workflow for Neuropathic Pain Studies

The following diagram illustrates a generalized workflow for a randomized, placebo-controlled clinical trial investigating a new treatment for neuropathic pain.





Click to download full resolution via product page

Caption: Generalized clinical trial workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pfizer Discontinues Development of Two Phase 3 Compounds | Pfizer [pfizer.com]
- 2. Improvement in pain severity category in clinical trials of pregabalin PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pfizer unveils top-line results from two Phase IIIb studies of pregabalin drug Clinical Trials Arena [clinicaltrialsarena.com]
- To cite this document: BenchChem. [Statistical analysis of Imagabalin efficacy data from multiple studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671733#statistical-analysis-of-imagabalin-efficacydata-from-multiple-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com